Thalidomide-Propargyne-PEG2-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-Propargyne-PEG2-COOH: is a synthetic compound that combines the properties of thalidomide, propargyne, and polyethylene glycol (PEG) with a carboxylic acid group. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Thalidomide Synthesis: Thalidomide is synthesized through the condensation of phthalic anhydride and glutamine.
Propargyne Synthesis: Propargyne can be synthesized through the dehydrohalogenation of propargyl halides.
Conjugation: The final step involves the conjugation of thalidomide, propargyne, and PEG2-COOH using appropriate coupling agents and reaction conditions.
Industrial Production Methods:
Batch Production: The compound is produced in batches using controlled reaction conditions to ensure consistency and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, particularly at the propargyne moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
Chemistry: Thalidomide-Propargyne-PEG2-COOH is used in click chemistry reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Biology: The compound is used in biological studies to investigate protein interactions and cellular processes. Medicine: this compound is explored for its potential therapeutic applications, including its use in PROTAC (proteolysis targeting chimera) technology to target specific proteins for degradation. Industry: The compound is used in the development of new materials and chemical processes.
作用機序
Mechanism of Action: Thalidomide-Propargyne-PEG2-COOH exerts its effects through its interaction with E3 ligases, particularly cereblon (CRBN). The compound binds to CRBN, leading to the ubiquitination and subsequent degradation of target proteins.
Molecular Targets and Pathways Involved:
E3 Ligases: CRBN is the primary molecular target.
Pathways: The ubiquitin-proteasome pathway is involved in the degradation of target proteins.
類似化合物との比較
Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.
Propargyne: A versatile building block in organic synthesis.
PEG2-COOH: A common linker used in drug conjugation.
Uniqueness: Thalidomide-Propargyne-PEG2-COOH is unique in its combination of thalidomide, propargyne, and PEG2-COOH, which allows it to be used in PROTAC technology and click chemistry reactions.
特性
IUPAC Name |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O8/c24-17-6-5-16(19(27)22-17)23-20(28)14-4-3-13(12-15(14)21(23)29)2-1-8-30-10-11-31-9-7-18(25)26/h3-4,12,16H,5-11H2,(H,25,26)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTYSRQJBNPAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。